An In-depth Technical Guide on the Physicochemical Properties of 2-(2-Chlorophenyl)cyclohexan-1-ol
An In-depth Technical Guide on the Physicochemical Properties of 2-(2-Chlorophenyl)cyclohexan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 2-(2-Chlorophenyl)cyclohexan-1-ol, a molecule of significant interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific alcohol, this guide also includes detailed information on its immediate precursor, 2-(2-Chlorophenyl)cyclohexan-1-one, from which many of the properties of the target compound can be inferred. The structural relationship to ketamine and its analogs suggests its potential as a modulator of the N-methyl-D-aspartate (NMDA) receptor.
Physicochemical Properties
The known physicochemical properties of 2-(2-Chlorophenyl)cyclohexan-1-one are summarized below. These values provide a baseline for estimating the properties of 2-(2-Chlorophenyl)cyclohexan-1-ol. The conversion of the ketone to a secondary alcohol is expected to increase the polarity and the potential for hydrogen bonding, which would likely lead to a higher boiling point and increased solubility in polar solvents.
Table 1: Physicochemical Properties of 2-(2-Chlorophenyl)cyclohexan-1-one
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃ClO | [1][2][3][4] |
| Molecular Weight | 208.68 g/mol | [1][2][3][4] |
| Appearance | Colorless to pale yellow liquid or white to pale yellow crystalline solid | [1][5] |
| Melting Point | 60-65 °C | [1][5] |
| Boiling Point (Predicted) | 308.8 ± 42.0 °C | [1] |
| Density (Predicted) | 1.165 ± 0.06 g/cm³ | [1] |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether, dichloromethane, DMSO); limited solubility in water. | [1][5] |
Table 2: Predicted Physicochemical Properties of 2-(2-Chlorophenyl)cyclohexan-1-ol
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₂H₁₅ClO | Addition of two hydrogen atoms upon reduction of the ketone. |
| Molecular Weight | 210.70 g/mol | Calculated based on the addition of two hydrogen atoms to the ketone. |
| Boiling Point | > 308.8 °C | The presence of a hydroxyl group is expected to increase the boiling point due to hydrogen bonding. |
| Solubility in Water | Slightly increased compared to the ketone | The hydroxyl group will increase polarity and the potential for hydrogen bonding with water. |
| pKa | Not available | No experimental or reliable predicted data found. |
Experimental Protocols
The synthesis of 2-(2-Chlorophenyl)cyclohexan-1-ol is most commonly achieved through the reduction of its corresponding ketone, 2-(2-Chlorophenyl)cyclohexan-1-one.
Synthesis of 2-(2-Chlorophenyl)cyclohexan-1-one
A common synthetic route to the precursor ketone involves the palladium-catalyzed α-arylation of cyclohexanone with 2-chlorobromobenzene.
Experimental Workflow: Synthesis of 2-(2-Chlorophenyl)cyclohexan-1-one
Caption: Palladium-catalyzed α-arylation of cyclohexanone.
Reduction of 2-(2-Chlorophenyl)cyclohexan-1-one to 2-(2-Chlorophenyl)cyclohexan-1-ol
The reduction of the ketone to the target alcohol is a standard procedure using a hydride-based reducing agent like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1][5]
Experimental Protocol: Reduction using Sodium Borohydride
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Dissolution: Dissolve 2-(2-Chlorophenyl)cyclohexan-1-one in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask.
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Cooling: Cool the solution in an ice bath to 0-5 °C.
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Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The molar ratio of NaBH₄ to the ketone is typically between 1:1 and 1.5:1.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
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Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) to decompose the excess NaBH₄ and the borate esters.
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Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane.
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Washing: Wash the organic layer with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Experimental Workflow: Reduction of Ketone to Alcohol
Caption: Reduction of the ketone to the corresponding alcohol.
Potential Signaling Pathways and Biological Activity
Due to its structural similarity to ketamine, 2-(2-Chlorophenyl)cyclohexan-1-ol is a compound of interest for its potential activity as a modulator of the central nervous system. Ketamine and its analogs are known to act as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission.
Hypothesized Mechanism of Action
It is hypothesized that 2-(2-Chlorophenyl)cyclohexan-1-ol could also bind to the phencyclidine (PCP) site within the ion channel of the NMDA receptor. This action would block the influx of calcium ions, thereby inhibiting the excitatory signaling cascade.
Signaling Pathway: NMDA Receptor Antagonism
Caption: Hypothesized antagonism of the NMDA receptor.
Further research, including in vitro binding assays and electrophysiological studies, is required to confirm the affinity and functional activity of 2-(2-Chlorophenyl)cyclohexan-1-ol at the NMDA receptor and to explore its potential effects on other neuronal targets. The development of such data would be invaluable for understanding its pharmacological profile and potential therapeutic applications.
References
- 1. 2-(2-Chlorophenyl)cyclohexan-1-one | 91393-49-6 | Benchchem [benchchem.com]
- 2. 2-(2-Chlorophenyl)-2-hydroxycyclohexanone | 1823362-29-3 | Benchchem [benchchem.com]
- 3. ▷ InChI Key Database ⚛️ | (2S,4S)-2-(2-chlorophenyl)-4-hydroxy-2-(methylamino)cyclohexanone [inchikey.info]
- 4. 2-(2-Chlorophenyl)cyclohexan-1-one | C12H13ClO | CID 4374110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy 2-(2-Chlorophenyl)cyclohexan-1-one (EVT-379748) | 91393-49-6 [evitachem.com]
